molecular formula C17H18ClN3O2 B11401467 5-(2-chlorophenyl)-6-isopropyl-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-6-isopropyl-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11401467
M. Wt: 331.8 g/mol
InChI Key: QDJMIWBDCCRJGT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group and the pyrimidine ring system suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with formamide derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Cyclization: The final step involves cyclization to form the pyrrolo[3,4-d]pyrimidine core, which can be facilitated by heating or using specific catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes:

    Catalysis: Using metal catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Drug Development: Due to its potential pharmacological properties, it is explored as a lead compound in drug development for treating various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrimidine ring are crucial for binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Pyrrolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different heterocyclic systems.

Uniqueness:

    Structural Features: The combination of the chlorophenyl group and the pyrrolo[3,4-d]pyrimidine core is unique, providing distinct pharmacological properties.

    Biological Activity: The specific arrangement of functional groups contributes to its unique biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of 5-(2-chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-6-propan-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H18ClN3O2/c1-10(2)21-9-13-14(16(22)20(4)17(23)19(13)3)15(21)11-7-5-6-8-12(11)18/h5-10H,1-4H3

InChI Key

QDJMIWBDCCRJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=C1C3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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